I-AB-Meca
Overview
Description
Mechanism of Action
Target of Action
I-AB-Meca, also known as 2-chloro-N6-(3-iodobenzyl)adenosine-5’-N-methylcarboxamide, is a potent and selective agonist for the A3 adenosine receptor . The A3 adenosine receptor is a G protein-coupled receptor that plays a significant role in various physiological and pathological processes .
Mode of Action
This compound interacts with its primary target, the A3 adenosine receptor, by binding to it . This binding event triggers a series of intracellular reactions, leading to changes in cell function . The exact nature of these changes depends on the specific cell type and the physiological context. It’s hypothesized that the interaction between this compound and the a3 adenosine receptor can slow down orthosteric ligand binding kinetics, reducing the rate of formation of ligand-receptor complexes .
Biochemical Pathways
The binding of this compound to the A3 adenosine receptor affects several biochemical pathways. For instance, it has been suggested that this compound can influence the adenyl cyclase pathway, which is involved in the regulation of various cellular processes . Additionally, this compound’s interaction with the A3 adenosine receptor can modulate the activity of various ion channels, thereby affecting cellular excitability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific physiological context. For instance, this compound has been reported to have cardioprotective effects against myocardial injury . It can also suppress the proliferation of certain cancer cells, such as melanoma and breast cancer cells . These effects are likely the result of this compound’s interaction with the A3 adenosine receptor and the subsequent modulation of various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect the binding of this compound to the A3 adenosine receptor, thereby influencing its action . Additionally, factors such as pH and temperature can potentially affect the stability of this compound . .
Biochemical Analysis
Biochemical Properties
I-AB-Meca is an adenosine A3 receptor agonist . It interacts with the A3 adenosine receptor, which is a protein that plays a crucial role in many biochemical reactions . The nature of these interactions involves binding to the receptor, which can influence the activity of various enzymes and other biomolecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits LPS-induced TNF-α production in primary cultured human lung macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the A3 adenosine receptor . This binding can lead to enzyme inhibition or activation and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that it increases contraction of isolated guinea pig trachea ex vivo when used at a concentration of 0.1 μM
Preparation Methods
The synthesis of I-AB-Meca involves several steps, starting with the preparation of the adenosine derivative. The key steps include the iodination of the benzyl group and the subsequent attachment of the amino group. The final product is obtained through a series of purification steps to ensure high purity . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
I-AB-Meca undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can lead to the formation of benzaldehyde derivatives .
Scientific Research Applications
I-AB-Meca has a wide range of scientific research applications:
Comparison with Similar Compounds
I-AB-Meca is unique in its high selectivity for the A3 adenosine receptor compared to other adenosine receptor agonists. Similar compounds include:
Cl-IB-Meca: A 2-chloro analogue of this compound, also selective for the A3 adenosine receptor.
LUF6000: An allosteric modulator of the A3 adenosine receptor.
MRS1191: Another A3 adenosine receptor antagonist.
These compounds share similar structures but differ in their specific binding affinities and pharmacological effects, highlighting the unique properties of this compound .
Properties
IUPAC Name |
(2S,3S,4R,5R)-5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20IN7O4/c1-21-17(29)14-12(27)13(28)18(30-14)26-7-25-11-15(23-6-24-16(11)26)22-5-8-2-3-10(20)9(19)4-8/h2-4,6-7,12-14,18,27-28H,5,20H2,1H3,(H,21,29)(H,22,23,24)/t12-,13+,14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGOEBMHHXYBID-MOROJQBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20IN7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165159 | |
Record name | I-Ab-meca | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152918-27-9 | |
Record name | AB-MECA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152918279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | I-Ab-meca | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | I-AB-MECA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WR19428J3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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